molecular formula C12H17BO5 B15296710 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate

Cat. No.: B15296710
M. Wt: 252.07 g/mol
InChI Key: RZJXQVYEUUCEMH-UHFFFAOYSA-N
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Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate is an organic compound that features a furan ring substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with pinacolborane in the presence of a catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the development of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate involves its ability to form stable intermediates in chemical reactions. The boronic ester group can coordinate with transition metals, facilitating various catalytic processes. The furan ring provides additional stability and reactivity, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate is unique due to its furan ring, which imparts distinct electronic properties and reactivity compared to similar compounds with benzene or pyrazole rings. This uniqueness makes it particularly useful in specific synthetic applications where the furan ring’s properties are advantageous .

Properties

Molecular Formula

C12H17BO5

Molecular Weight

252.07 g/mol

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate

InChI

InChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)8-6-7-16-9(8)10(14)15-5/h6-7H,1-5H3

InChI Key

RZJXQVYEUUCEMH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(OC=C2)C(=O)OC

Origin of Product

United States

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